molecular formula C7H12O4S B1471370 3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid CAS No. 1781310-91-5

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid

Cat. No. B1471370
M. Wt: 192.24 g/mol
InChI Key: VACRNTLVZNQJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 . It is available in solid form .


Molecular Structure Analysis

The molecular structure of 3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is characterized by a tetrahydrothiophene ring with two oxygen atoms attached, forming a dioxido group. This ring is attached to a propanoic acid group .


Physical And Chemical Properties Analysis

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is a solid substance . Its molecular weight is 192.23 .

Scientific Research Applications

Analytical Methods for Quality Control

Research has emphasized the importance of developing analytical methods for the quality control of active pharmaceutical ingredients (APIs) derived from similar compounds, such as 3-Quinolin-4-one propanoic acids, due to their potential as antimicrobial drugs. Analytical techniques, including 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy, have been proposed for ensuring the quality of these APIs (Zubkov et al., 2016).

Synthesis and Structural Characterization

In the realm of organic chemistry, efforts have been made to synthesize and characterize structures related to "3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid". For instance, the synthesis and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from triazol and dichlorophenyl propanoic acid have been detailed, showcasing advanced methodologies in creating complex molecules (Yan Shuang-hu, 2014).

Molecular Engineering for Solar Cell Applications

Furthermore, molecular engineering has utilized similar compounds for solar cell applications, where organic sensitizers with donor, electron-conducting, and anchoring groups were synthesized. These sensitizers, upon anchoring onto TiO2 film, demonstrated high efficiency in photon to current conversion, highlighting the potential of such compounds in renewable energy technologies (Sanghoon Kim et al., 2006).

Fluorescence Derivatisation of Amino Acids

Additionally, compounds structurally related to "3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid" have been investigated for fluorescence derivatization of amino acids. This research has led to the development of fluorescent derivatizing reagents, offering new techniques for biological assays and expanding the understanding of bioanalytical applications (V. Frade et al., 2007).

properties

IUPAC Name

3-(1,1-dioxothiolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c8-7(9)4-3-6-2-1-5-12(6,10)11/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACRNTLVZNQJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
Reactant of Route 2
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
Reactant of Route 3
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
Reactant of Route 4
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
Reactant of Route 5
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
Reactant of Route 6
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.